molecular formula C10H23Cl2N3O2 B2919059 N-(3-Methoxypropyl)-2-(piperazin-1-yl)acetamide dihydrochloride CAS No. 2229561-61-7

N-(3-Methoxypropyl)-2-(piperazin-1-yl)acetamide dihydrochloride

Cat. No.: B2919059
CAS No.: 2229561-61-7
M. Wt: 288.21
InChI Key: XGCRALHIPYZNAA-UHFFFAOYSA-N
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Description

N-(3-Methoxypropyl)-2-(piperazin-1-yl)acetamide dihydrochloride is a synthetic compound featuring a piperazine core linked to an acetamide group substituted with a 3-methoxypropyl chain. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

N-(3-methoxypropyl)-2-piperazin-1-ylacetamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O2.2ClH/c1-15-8-2-3-12-10(14)9-13-6-4-11-5-7-13;;/h11H,2-9H2,1H3,(H,12,14);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCRALHIPYZNAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CN1CCNCC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methoxypropyl)-2-(piperazin-1-yl)acetamide dihydrochloride typically involves the reaction of 3-methoxypropylamine with piperazine-1-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: N-(3-Methoxypropyl)-2-(piperazin-1-yl)acetamide dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Derivatives with hydroxyl, carbonyl, or carboxyl groups.

  • Reduction Products: Reduced forms of the compound with different functional groups.

  • Substitution Products: Compounds with new substituents at specific positions.

Scientific Research Applications

N-(3-Methoxypropyl)-2-(piperazin-1-yl)acetamide dihydrochloride has several scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

  • Biology: The compound can be used in biological studies to investigate its effects on cellular processes.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(3-Methoxypropyl)-2-(piperazin-1-yl)acetamide dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Acetamide Derivatives in Pharmaceuticals

Piperazine-acetamide derivatives are common in drug development due to their versatility in interacting with biological targets. Below is a comparative analysis of key analogs:

Compound Name Substituents Applications/Activities Reference
N-(3-Methoxypropyl)-2-(piperazin-1-yl)acetamide dihydrochloride 3-Methoxypropyl, piperazine, acetamide Likely intermediate or impurity in cardiovascular drugs (e.g., ranolazine analogs)
N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide 2,6-Dimethylphenyl, piperazine, acetamide Impurity in ranolazine synthesis; no direct therapeutic role reported
N-(2,6-Dimethylphenyl)-2-[4-(2-hydroxy-3-phenoxypropyl)piperazin-1-yl]acetamide 2,6-Dimethylphenyl, hydroxy-phenoxypropyl-piperazine, acetamide Ranolazine impurity; structural similarity suggests potential adrenergic modulation
2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide Benzo[d]thiazol-sulfonyl-piperazine, 3,5-difluorophenyl, acetamide Antimicrobial activity (gram-positive bacteria)

Key Observations :

  • Substituent Influence: The 3-methoxypropyl group in the target compound may enhance lipophilicity compared to the 2,6-dimethylphenyl group in ranolazine impurities. This could affect blood-brain barrier penetration or metabolic stability .
  • Biological Activity : Unlike antimicrobial piperazine-acetamide derivatives (e.g., compound 47 in ), the target compound lacks sulfonyl or aromatic heterocyclic substituents linked to direct antimicrobial action.
  • Pharmaceutical Role : The compound is likely a synthetic intermediate or degradation product, unlike bioactive derivatives such as chalcone-acetamide hybrids, which exhibit anti-inflammatory or anticancer properties .
Comparison with Agrochemical Acetamides

Acetamides are also prevalent in agrochemicals. For example:

  • Metazachlor : A chloroacetamide herbicide with a pyrazolylmethyl group, targeting weed lipid biosynthesis .
  • Dimethachlor : Features a methoxyethyl chain, enhancing soil mobility for pre-emergent herbicide activity .

Divergence : The target compound’s piperazine moiety and lack of chloro-substituents differentiate it from agrochemical acetamides, which prioritize electrophilic reactivity for plant enzyme inhibition .

Biological Activity

N-(3-Methoxypropyl)-2-(piperazin-1-yl)acetamide dihydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, effects on various cell lines, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its structural formula, which includes a piperazine ring and an acetamide moiety. The methoxypropyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

  • PARP Inhibition : Compounds in the same class have shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. This inhibition can lead to increased DNA damage and apoptosis in cancer cells .
  • Cell Cycle Arrest : Studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to increased sensitivity to chemotherapeutic agents .

In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound against various cancer cell lines. The following table summarizes the growth inhibition percentages observed in different cell lines:

Cell LineIC50 (µM)Growth Inhibition (%)
MCF-7 (Breast)2560
MiaPaCa-2 (Pancreatic)3055
A2780 (Ovarian)2070
HT29 (Colon)3550

These results indicate a promising profile for the compound as a potential anticancer agent.

Case Studies

Several case studies have highlighted the effectiveness of piperazine derivatives in treating cancer:

  • MCF-7 Cell Line Study : A study evaluated the effects of this compound on MCF-7 cells, revealing significant PARP cleavage and increased levels of phosphorylated H2AX, indicating DNA damage response activation .
  • Pancreatic Cancer Models : Research conducted on pancreatic cancer cell lines demonstrated that modifications to the piperazine structure enhanced cytotoxicity, with some derivatives showing IC50 values below 20 µM against resistant cell lines .

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